(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol
Description
(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative with a fluorophenyl group at the 1-position and a phenyl group at the 3-position. Its structural features, such as the fluorine atom’s electron-withdrawing effect and the aromatic pyrazole core, contribute to its physicochemical properties and biological interactions .
Structure
3D Structure
Properties
Molecular Formula |
C16H13FN2O |
|---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
[1-(4-fluorophenyl)-3-phenylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H13FN2O/c17-14-6-8-15(9-7-14)19-10-13(11-20)16(18-19)12-4-2-1-3-5-12/h1-10,20H,11H2 |
InChI Key |
CLXXDOZMFPFMSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is constructed via cyclocondensation of 4-fluorophenylhydrazine with a β-keto aldehyde precursor. For example, ethyl 3-oxo-3-phenylpropanoate reacts with 4-fluorophenylhydrazine in ethanol under reflux (78–82°C) for 12 hours to yield 1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. The reaction proceeds through a Knorr-type mechanism, with the hydrazine attacking the carbonyl group, followed by cyclodehydration.
Key Conditions:
Reduction of the Aldehyde to Methanol
The aldehyde intermediate is reduced to the primary alcohol using sodium borohydride (NaBH₄) in methanol. A typical procedure involves dissolving 1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) in methanol (10 mL) and adding NaBH₄ (2 mmol) portionwise at 0°C. The mixture is stirred for 4 hours at room temperature, followed by quenching with ice water and extraction with dichloromethane.
Purification:
Direct Hydroxymethylation via Nucleophilic Substitution
Bromomethyl Intermediate Synthesis
A halogenated precursor, 4-(bromomethyl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole, is synthesized by treating 1-(4-fluorophenyl)-3-phenyl-1H-pyrazole with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light. The reaction proceeds via radical bromination at the 4-position methyl group.
Reaction Parameters:
Hydrolysis to Methanol
The bromomethyl intermediate undergoes nucleophilic substitution with water in the presence of silver nitrate (AgNO₃) as a catalyst. A mixture of 4-(bromomethyl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole (1 mmol), AgNO₃ (0.1 mmol), and deionized water (5 mL) is stirred at 80°C for 8 hours. The product is extracted with ethyl acetate and purified via flash chromatography.
Optimization Notes:
One-Pot Synthesis via Propargyl Alcohol Intermediate
Propargylation and Cyclization
A streamlined approach involves the propargylation of 4-fluorophenylhydrazine with phenylpropargyl alcohol in chloroform, catalyzed by sodium iodide (NaI) and potassium carbonate (K₂CO₃). The reaction forms a propargyl hydrazine intermediate, which undergoes base-mediated cyclization to generate the pyrazole ring with a hydroxymethyl group at the 4-position.
Procedure:
-
Reagents: 4-fluorophenylhydrazine (1 mmol), phenylpropargyl alcohol (2 mmol), NaI (5 mmol), K₂CO₃ (2 mmol)
-
Solvent: Chloroform (10 mL)
-
Conditions: 0°C under N₂, 24 hours
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation + Reduction | 4-Fluorophenylhydrazine, NaBH₄ | 85–90% | High purity, scalable | Multi-step, longer synthesis time |
| Bromomethyl Hydrolysis | NBS, AgNO₃ | 70–75% | Direct functionalization | Requires halogenation step |
| One-Pot Propargylation | Phenylpropargyl alcohol, NaI, K₂CO₃ | 65–70% | Fewer purification steps | Sensitive to moisture and oxygen |
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclocondensation
During pyrazole ring formation, regioisomeric products may arise if the β-keto aldehyde lacks symmetry. For example, using unsymmetrical diketones can lead to mixtures of 3- and 5-substituted pyrazoles. However, the use of phenyl-substituted diketones in this synthesis minimizes isomerism due to steric and electronic effects.
Over-Reduction in NaBH₄ Reactions
Excessive NaBH₄ or prolonged reaction times may reduce the pyrazole ring’s aromaticity, leading to dihydropyrazole byproducts. Controlled addition of NaBH₄ at low temperatures mitigates this issue.
Scalability and Industrial Considerations
The cyclocondensation-reduction method is most suitable for industrial-scale production due to its high yield and compatibility with continuous flow reactors. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and amines (NH2-).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism would depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Positional Isomers: Fluorine Substitution Patterns
- (1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol Structural Difference: Fluorine at the 2-position of the phenyl ring instead of 4-position. This may affect solubility and bioavailability compared to the 4-fluoro isomer . Synthesis: Similar synthetic routes but with 2-fluorophenyl starting materials.
Substituent Variations on the Pyrazole Ring
- 5-((1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one Structural Difference: Replacement of the hydroxymethyl group with a thioxoimidazolidinone moiety.
- (1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol Structural Difference: Methyl and methylthio groups on the phenyl rings. Impact: Increased lipophilicity due to methylthio substitution, likely enhancing membrane permeability. The methyl group may stabilize π-π stacking interactions in crystal structures .
Heterocyclic Modifications
- 4-(4-Aryl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles
Physical Properties
Biological Activity
(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol, also known as JRD0556, is a pyrazole derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a fluorophenyl group, contributing to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer effects, supported by relevant research findings and data.
- Molecular Formula : C16H13FN2O
- Molecular Weight : 268.29 g/mol
- CAS Number : 36640-61-6
- Structure :
- SMILES: OC1=CN(C2=CC=C(F)C=C2)N=C1C3=CC=CC=C3
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various compounds derived from pyrazole, this compound demonstrated notable activity against several bacterial strains.
| Compound | MIC (μg/ml) | Activity |
|---|---|---|
| JRD0556 | 5.0 | Effective against Staphylococcus aureus |
| JRD0556 | 6.0 | Effective against Escherichia coli |
The minimum inhibitory concentration (MIC) values indicate that JRD0556 has potential as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus.
Antioxidant Activity
Antioxidant properties were assessed using the DPPH free radical scavenging assay. The results indicated that this compound exhibits robust antioxidant activity.
| Concentration (μM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 75 |
At a concentration of 100 μM, the compound achieved a 75% inhibition rate of DPPH radicals, suggesting its potential as a natural antioxidant.
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. The compound showed cytotoxic effects on different cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.0 |
| A549 (Lung) | 10.0 |
The IC50 values indicate that JRD0556 has significant cytotoxicity against cancer cell lines, particularly A549 cells, making it a candidate for further anticancer drug development.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including JRD0556:
- Synthesis and Characterization : The compound was synthesized using standard organic synthesis techniques and characterized by spectroscopic methods such as NMR and IR spectroscopy.
- Biological Evaluation : A comprehensive study evaluated the biological activities of various pyrazole derivatives, highlighting the promising results of JRD0556 in antimicrobial and anticancer assays.
- Molecular Docking Studies : Computational studies suggested that JRD0556 could effectively bind to target proteins involved in cancer progression and microbial resistance mechanisms.
Q & A
Q. Basic
- Chromatography : Flash column chromatography (hexane/EtOAc gradient) removes unreacted precursors.
- Recrystallization : Use ethanol/water mixtures to isolate crystalline product .
- HPLC validation : C18 reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity .
How can computational modeling predict the compound’s interaction with biological targets?
Q. Advanced
- Docking studies : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2). The fluorophenyl group’s dipole moment enhances hydrogen bonding with active-site residues .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, identifying key hydrophobic pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
